molecular formula C8H10OS B13610991 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol

Cat. No.: B13610991
M. Wt: 154.23 g/mol
InChI Key: OEBQUBWOYUHCLO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a thiophen-2-ylmethyl substituent. Key properties include:

  • Molecular formula: C₇H₈OS
  • Molecular weight: 140.20 g/mol
  • Storage: Requires protection from light, stored in a dry environment at room temperature.
  • Safety: Classified under GHS hazard categories (specific warnings include H302, H315, H319, H335) .

The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the cyclopropane ring confers high ring strain, influencing reactivity and stability.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C8H10OS/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5,9H,3-4,6H2

InChI Key

OEBQUBWOYUHCLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol typically involves the reaction of thiophen-2-ylmethyl bromide with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol exerts its effects is largely dependent on its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological

Biological Activity

1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a thiophene moiety, which is believed to contribute to its biological activity. The molecular formula is C8H9OSC_8H_{9}OS, with a molecular weight of 155.22 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, cyclopropane derivatives have been studied for their ability to inhibit various cancer cell lines, including breast and prostate cancers. A study demonstrated that cyclopropane amides showed efficacy against solid tumors and leukemias, suggesting potential pathways for therapeutic application .

Table 1: Anticancer Activity of Cyclopropane Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Cyclopropane Amide ABreast Cancer15.4
Cyclopropane Amide BProstate Cancer12.7
This compoundLung CancerTBDCurrent Study

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Preliminary studies suggest that it may modulate signaling pathways associated with cell proliferation and apoptosis, potentially through inhibition of key enzymes in metabolic pathways.

Study on Antitumor Activity

A notable case study involved the synthesis and evaluation of various thiophene-containing compounds, including analogs of this compound. The results indicated that these compounds inhibited the growth of several cancer cell lines in vitro, with mechanisms linked to apoptosis induction and cell cycle arrest .

In Vivo Studies

In vivo studies have highlighted the potential of cyclopropane derivatives in reducing tumor size in animal models. One study reported that administration of a related cyclopropane compound resulted in a significant reduction in tumor volume compared to control groups .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopropane and thiophene rings can significantly alter potency and selectivity against cancer cell lines.

Table 2: Structure–Activity Relationships

Substituent TypeEffect on Activity
Methyl Group on CyclopropaneIncreased potency
Halogen Substituents on ThiopheneEnhanced selectivity
Hydroxyl GroupImproved solubility

Comparison with Similar Compounds

Cyclopropanol Derivatives with Aliphatic Substituents

Compound : 1-(propan-2-yl)cyclopropan-1-ol (CAS 57872-32-9)

  • Molecular formula : C₆H₁₂O
  • Molecular weight : 100.16 g/mol
  • Key differences: Lacks aromaticity (isopropyl substituent vs. thiophene). Lower molecular weight and hydrophobicity due to the absence of sulfur.

Cyclopropanol Derivatives with Heterocyclic Substituents

Compound : 1-(morpholin-2-yl)cyclopropan-1-ol hydrochloride

  • Molecular formula: C₇H₁₄ClNO₂ (hydrochloride salt)
  • Molecular weight : 179.64 g/mol
  • Hydrochloride salt form improves solubility in polar solvents compared to the free alcohol in the thiophene analog .

Cyclopentanol Derivatives with Functionalized Substituents

Compound: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

  • Molecular formula: C₉H₁₉NO
  • Molecular weight : 157.25 g/mol
  • Key differences: Cyclopentane ring reduces ring strain, increasing stability but decreasing reactivity.

Benzimidazole-Thiophene Hybrids

Compound : 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

  • Molecular formula : C₁₅H₁₀ClN₂S₂
  • Structural highlights: Dual thiophene groups enable π-π interactions and sulfur-mediated electronic effects. Crystal packing involves C–H···N and C–H···thiophene interactions, contrasting with the cyclopropanol core’s steric constraints. Dihedral angles between thiophene and benzimidazole rings (36–39°) suggest moderate conjugation .

Comparative Data Table

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-(Thiophen-2-yl)cyclopropan-1-ol Cyclopropanol Thiophen-2-yl 140.20 High ring strain, aromatic interactions
1-(propan-2-yl)cyclopropan-1-ol Cyclopropanol Isopropyl 100.16 Aliphatic, lower reactivity
1-(morpholin-2-yl)cyclopropan-1-ol HCl Cyclopropanol Morpholinyl, HCl salt 179.64 Enhanced solubility, polar applications
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Cyclopentanol Aminobutyl 157.25 Pharma/agrochemical applications
5-Chloro-2-(thiophenyl)benzimidazole Benzimidazole Thiophen-2-ylmethyl 324.89 Crystalline interactions, drug design

Key Findings and Implications

Substituent Effects : Thiophene groups enhance electronic interactions and aromatic stacking, while aliphatic substituents (e.g., isopropyl) prioritize steric effects over electronic .

Ring Strain vs. Stability: Cyclopropanol derivatives exhibit higher reactivity due to ring strain, whereas cyclopentanol analogs are more stable but less reactive .

Solubility and Salt Forms : Hydrochloride salts (e.g., morpholinyl derivative) improve aqueous solubility, critical for pharmaceutical formulations .

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